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Compound of Interest

Compound Name: JNJ-40411813

Cat. No.: B1673069

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JNJ-40411813, also known as ADX71149, is a potent and selective positive allosteric
modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a key regulator of
presynaptic glutamate release, the mGlu2 receptor represents a promising therapeutic target
for a range of neurological and psychiatric disorders characterized by glutamatergic
dysregulation. This technical guide provides a comprehensive overview of the pharmacological
properties of INJ-40411813, its mechanism of action on glutamate signaling pathways, and
detailed experimental protocols for its characterization. The information presented herein is
intended to serve as a valuable resource for researchers, scientists, and drug development
professionals engaged in the study of glutamatergic modulation.

Introduction to JINJ-40411813 and the mGIlu2
Receptor

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its
signaling is tightly regulated to maintain neuronal homeostasis. Dysregulation of glutamatergic
pathways has been implicated in the pathophysiology of various disorders, including
schizophrenia, anxiety, depression, and epilepsy.[1][2] The metabotropic glutamate receptors
(mGIuRs) are a family of G protein-coupled receptors that play a crucial role in modulating
glutamate transmission.
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The mGlu2 receptor, a member of the Group Il mGIluRs, is predominantly located on
presynaptic terminals of glutamatergic neurons.[1] Its activation by glutamate leads to the
inhibition of adenylyl cyclase and a subsequent reduction in presynaptic glutamate release.[3]
[4][5][6] This negative feedback mechanism makes the mGlu2 receptor an attractive target for
therapeutic intervention in conditions associated with excessive glutamate release.

JNJ-40411813 is a novel small molecule that acts as a positive allosteric modulator of the
mGlu2 receptor.[7][8][9] Unlike orthosteric agonists that directly bind to and activate the
receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the
endogenous agonist, glutamate.[1][10] This mode of action offers greater selectivity and a more
nuanced modulation of receptor activity, potentially reducing the risk of tolerance and off-target
effects associated with direct agonists.[1]

Mechanism of Action: JNJ-40411813 and the
Glutamate Signaling Pathway

JNJ-40411813 enhances the affinity and/or efficacy of glutamate at the mGlu2 receptor. By
binding to an allosteric site on the receptor, it potentiates the intracellular signaling cascade
initiated by glutamate binding. This leads to a more robust inhibition of presynaptic glutamate
release, thereby dampening excessive glutamatergic transmission.
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Caption: JNJ-40411813 enhances mGlu2 receptor-mediated inhibition of presynaptic
glutamate release.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of
JNJ-40411813.

Table 1: In Vitro Activity of JNJ-40411813

Assay Cell Line Species Parameter Value Reference
[35S]GTPyYS EC50 (PAM
o CHO Human o 147 + 42 nM [11121071
Binding activity)
EC50
[35S]GTPYS _ 2159 + 1069
o CHO Human (Agonist [1]
Binding . nM
activity)
HEK293
Ca2+ (Ga16 EC50 (PAM
o Human o 64 £ 29 nM [11[2117]
Mobilization cotransfected activity)
)
[35S]GTPyYS EC50 (PAM
o CHO Rat o 370+£120nM  [1]
Binding activity)
. IC50 (vs
Radioligand
o CHO Human [BH]INJ- 68 £ 29 nM [1]
Binding
40068782)
5-HT2A
Receptor Human Kb 1.1 uM [11[2]
Binding

Table 2: In Vivo Activity and Pharmacokinetics of JINJ-40411813 in Rats
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Route of
Parameter o . Value Reference
Administration

mGlu2 Receptor

.0. 16 mg/k 1][2
Occupancy (ED50) P I [Hi2]
5-HT2A Receptor
p.o. 17 mg/kg [1112]
Occupancy (ED50)
PK-PD Modeling
1032 ng/mL [1][2]
(EC50)
Cmax (10 mg/kg) p.o. 938 ng/mL [1][2]
Tmax (10 mg/kg) p.o. 0.5h [1][2]
Absolute Oral
. p.o. 31% [1][2]
Bioavailability
Half-life (t1/2) p.o. 23+05h [1]

Detailed Experimental Protocols
[35S]GTPyYS Binding Assay

This assay measures the functional activity of G protein-coupled receptors by quantifying the
binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G proteins upon receptor
activation.
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Caption: Workflow for the [35S]GTPyS binding assay.

Methodology:

o Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human
mGlu2 receptor are harvested and homogenized in a buffer solution. The cell lysate is then
centrifuged to pellet the cell membranes, which are subsequently washed and resuspended
in an appropriate assay buffer.

 Incubation: The prepared membranes are incubated in a buffer containing GDP,
[35S]GTPyYS, a sub-maximal concentration of glutamate (e.g., EC20), and varying
concentrations of JNJ-40411813. The incubation is typically carried out at 30°C for 60
minutes.

« Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the
membrane-bound [35S]GTPyS from the unbound radioligand.

o Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation
counter.

o Data Analysis: The data are analyzed using non-linear regression to determine the EC50
(the concentration of INJ-40411813 that produces 50% of the maximal response) and the
Emax (the maximal potentiation of the glutamate response).

Ca2+ Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the
activation of Gg-coupled receptors or, in this case, Gi-coupled receptors co-expressed with a
promiscuous G protein like Gal6.

Methodology:

e Cell Culture: Human Embryonic Kidney (HEK293) cells are co-transfected with the human
mGlu2 receptor and the Gal6 protein. The cells are then plated in microtiter plates.

e Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
which exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
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o Compound Addition: Varying concentrations of JNJ-40411813 are added to the cells in the
presence of a fixed concentration of glutamate.

e Fluorescence Measurement: The change in fluorescence intensity is monitored over time
using a fluorescence plate reader.

» Data Analysis: The peak fluorescence response is measured for each concentration of INJ-
40411813, and the data are analyzed to determine the EC50.

Preclinical and Clinical Development

JNJ-40411813 has been investigated in various preclinical models and has progressed to
clinical trials for several indications.

o Schizophrenia: Preclinical studies have shown that JINJ-40411813 exhibits an antipsychotic-
like profile.[10][11] It has been evaluated in Phase Il clinical trials for the treatment of
schizophrenia.[9]

e Anxious Depression: JNJ-40411813 was studied as an adjunctive treatment for major
depressive disorder with significant anxiety symptoms.[12][13] However, a Phase lla study
did not show a clinically significant impact on symptoms in the dose range tested.[1][12]

o Epilepsy: The role of INJ-40411813 in modulating excessive glutamate release makes it a
candidate for epilepsy treatment.[3][6] It has been investigated in a Phase Il clinical study as
an adjunctive therapy for focal onset seizures.[3][14][15] However, the development for this
indication was discontinued after the trial did not meet its primary endpoint.[5][16]

Conclusion

JNJ-40411813 is a well-characterized positive allosteric modulator of the mGlu2 receptor with
a clear mechanism of action on glutamate signaling pathways. Its ability to selectively enhance
the endogenous tone of glutamate at presynaptic mGlu2 receptors provides a targeted
approach to dampening excessive glutamatergic neurotransmission. The comprehensive
pharmacological data and detailed experimental protocols presented in this guide offer a solid
foundation for further research into the therapeutic potential of INJ-40411813 and other mGlu2
PAMs in a variety of neurological and psychiatric disorders. While clinical development has
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faced challenges in some indications, the underlying science supporting the modulation of the
mGlu2 receptor remains a compelling area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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